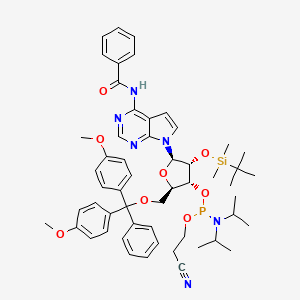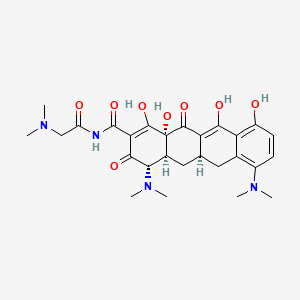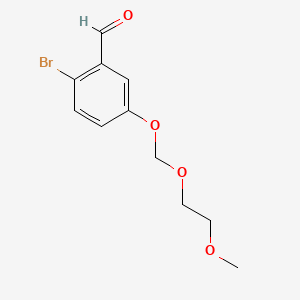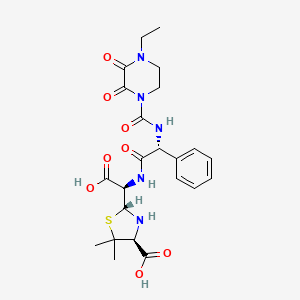
Serotonin β-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Serotonin β-D-Glucuronide is a metabolite of serotonin, a neurotransmitter involved in the regulation of mood, appetite, and sleep. This compound is formed through the conjugation of serotonin with glucuronic acid, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase . This process is part of the body’s detoxification mechanism, converting lipophilic substances into more hydrophilic forms for easier excretion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Serotonin β-D-Glucuronide typically involves the enzymatic reaction of serotonin with UDP-glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to serotonin, forming the glucuronide conjugate .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express high levels of UDP-glucuronosyltransferase. These microorganisms can be cultured in bioreactors, where they convert serotonin to its glucuronide form under controlled conditions .
化学反应分析
Types of Reactions: Serotonin β-D-Glucuronide primarily undergoes hydrolysis and deconjugation reactions. The hydrolysis of the glucuronide bond can be catalyzed by β-glucuronidase enzymes, releasing free serotonin and glucuronic acid .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, physiological pH, and temperature.
Deconjugation: Bacterial β-glucuronidase in the gut microbiota.
Major Products Formed:
Hydrolysis: Free serotonin and glucuronic acid.
Deconjugation: Free serotonin.
科学研究应用
Serotonin β-D-Glucuronide has several applications in scientific research:
Neuroscience: Used to study the metabolism and regulation of serotonin in the brain.
Pharmacology: Investigated for its role in drug metabolism and detoxification processes.
Toxicology: Utilized in studies examining the detoxification pathways of various xenobi
属性
CAS 编号 |
18186-43-1 |
|---|---|
分子式 |
C16H20N2O7 |
分子量 |
352.34 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
InChI 键 |
QALKNDMLQRCLGT-JHZZJYKESA-N |
SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |
手性 SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=CN2)CCN |
规范 SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |
同义词 |
3-(2-Aminoethyl)-1H-indol-5-yl β-D-Glucopyranosiduronic acid; 5-Hydroxytryptamine O-Glucuronide; 5-Hydroxytryptamine Glucuronide; |
产品来源 |
United States |
Q1: How does the gut microbiota influence levels of free serotonin in the gastrointestinal tract?
A1: The research demonstrates that the gut microbiota plays a crucial role in regulating free serotonin levels in the GI tract []. Bacteria within the gut possess enzymes, such as β-glucuronidase, which can cleave Serotonin β-D-glucuronide (5-HT-GLU), a conjugated form of serotonin []. This cleavage results in the release of free serotonin []. The study showed that germ-free mice, lacking gut microbiota, exhibited no detectable β-glucuronidase activity, highlighting the microbial origin of this enzymatic activity []. Furthermore, factors impacting the composition and activity of the gut microbiota, such as antibiotic administration, were shown to directly influence β-glucuronidase activity and consequently, free serotonin levels []. This underscores the significant interplay between the gut microbiota, its enzymatic activity, and the availability of free serotonin in the gastrointestinal tract.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


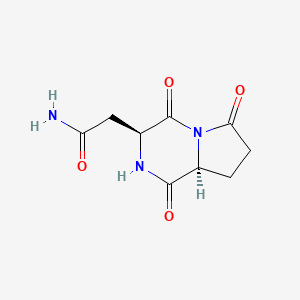
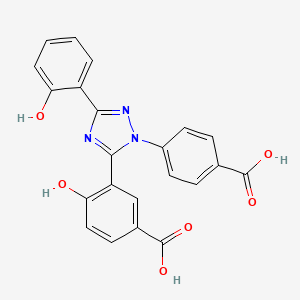
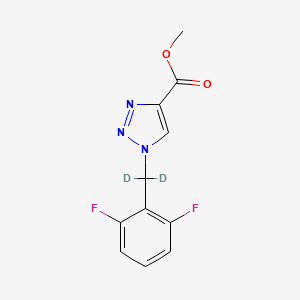
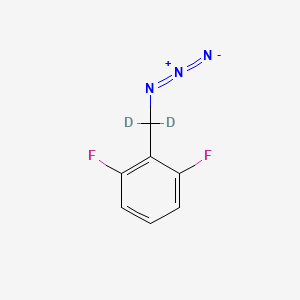

![2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584579.png)
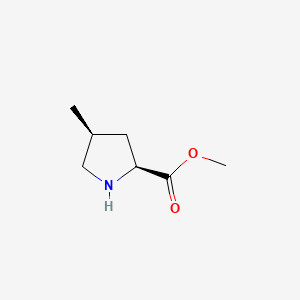

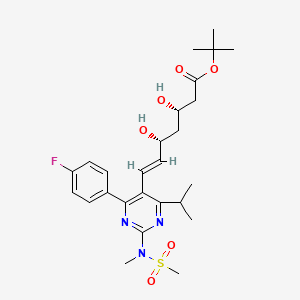
![2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584589.png)
